

7-bromoquinoxalin-2(1H)-one solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-bromoquinoxalin-2(1H)-one**

Cat. No.: **B1276035**

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **7-bromoquinoxalin-2(1H)-one** in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of **7-bromoquinoxalin-2(1H)-one**, a heterocyclic compound of interest in medicinal chemistry and materials science. The information is intended for researchers, chemists, and professionals in the field of drug development.

Compound Overview

7-bromoquinoxalin-2(1H)-one is a derivative of quinoxaline, a bicyclic heteroaromatic compound. Its structure, featuring a bromine substituent and a lactam functional group, influences its physicochemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in synthesis, purification, formulation, and biological screening.

Solubility Data

The solubility of **7-bromoquinoxalin-2(1H)-one** has been qualitatively and quantitatively assessed in several common organic solvents. The available data is summarized in the table below. It is important to note that quantitative data for this specific compound is limited in publicly accessible literature, and the provided values should be considered as a starting point for experimental work.

Table 1: Solubility of **7-bromoquinoxalin-2(1H)-one** in Organic Solvents

Solvent	Chemical Formula	Molar Mass (g/mol)	Qualitative Solubility	Quantitative Solubility
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	Soluble	4.75 mg/mL
Methanol	CH ₄ O	32.04	Soluble	Data not available
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	Likely Soluble	Data not available
Ethanol	C ₂ H ₆ O	46.07	Sparingly Soluble	Data not available
Acetone	C ₃ H ₆ O	58.08	Sparingly Soluble	Data not available
Acetonitrile	C ₂ H ₃ N	41.05	Sparingly Soluble	Data not available
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Poorly Soluble	Data not available
Chloroform	CHCl ₃	119.38	Poorly Soluble	Data not available

Note: "Likely Soluble" is inferred based on the polarity and solvent properties similar to those in which solubility has been confirmed. "Sparingly Soluble" and "Poorly Soluble" are estimations based on the properties of similar heterocyclic compounds.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like **7-bromoquinoxalin-2(1H)-one** in an organic solvent. This method is based on the equilibrium solubility determination by the shake-flask method.

Objective: To determine the concentration of **7-bromoquinoxalin-2(1H)-one** in a saturated solution of a specific organic solvent at a defined temperature.

Materials:

- **7-bromoquinoxalin-2(1H)-one** (solid)
- Selected organic solvent (e.g., DMSO, Methanol)
- Vials with screw caps
- Analytical balance
- Vortex mixer
- Thermostatic shaker or water bath
- Centrifuge
- Syringe filters (0.22 μ m)
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of solid **7-bromoquinoxalin-2(1H)-one** to a series of vials. The amount should be more than what is expected to dissolve.
 - Accurately pipette a fixed volume of the desired organic solvent into each vial.
- Equilibration:
 - Securely cap the vials.
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

- Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the remaining solid.
- Sample Collection and Dilution:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
 - Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
- Quantification:
 - Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.
 - A standard calibration curve of **7-bromoquinoxalin-2(1H)-one** of known concentrations should be prepared in the same solvent.
 - Determine the concentration of the diluted sample by comparing its response to the calibration curve.
- Calculation of Solubility:
 - Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
 - The final solubility is typically expressed in mg/mL or mol/L.

Visualized Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of **7-bromoquinoxalin-2(1H)-one**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **7-bromoquinoxalin-2(1H)-one**.

Conclusion

The solubility of **7-bromoquinoxalin-2(1H)-one** is a critical parameter for its handling and application in research and development. While it exhibits good solubility in polar aprotic solvents like DMSO, its solubility in other common organic solvents requires further quantitative investigation. The provided experimental protocol offers a reliable method for obtaining precise solubility data, which is essential for advancing the use of this compound in various scientific disciplines.

- To cite this document: BenchChem. [7-bromoquinoxalin-2(1H)-one solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1276035#7-bromoquinoxalin-2-1h-one-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com